Superior Antiproliferative Potency of 3-Substituted 4-(Thiazol-5-yl)benzoic Acid Derivatives in A549 Cancer Cells
Derivatives of 4-(Thiazol-5-yl)benzoic acid with a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring exhibit significantly enhanced antiproliferative activity compared to the parent compound [1]. This structural modification yields a 3- to 6-fold increase in potency against A549 lung cancer cells [1].
| Evidence Dimension | Antiproliferative activity (CC50) against A549 cells |
|---|---|
| Target Compound Data | CC50 = 1.5 - 3.3 μM (for derivatives 5a-d with 3-position modifications) |
| Comparator Or Baseline | Parent 4-(Thiazol-5-yl)benzoic acid compound 5a (CC50 value not explicitly listed but is the baseline for the reported 3-6x fold increase) |
| Quantified Difference | 3- to 6-fold more potent than the parent compound |
| Conditions | Cell viability assay using the human lung adenocarcinoma cell line A549 |
Why This Matters
This data validates the scaffold's 'evolvability'—small, rational modifications can yield dramatic improvements in functional potency, making it a superior choice for hit-to-lead campaigns over more rigid or less-tunable scaffolds.
- [1] Ohno, H., Minamiguchi, D., Nakamura, S., Shu, K., Okazaki, S., Honda, M., Misu, R., Moriwaki, H., Nakanishi, S., Oishi, S., Kinoshita, T., Nakanishi, I., & Fujii, N. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. View Source
